molecular formula C22H24FN3O3S2 B3014474 1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine CAS No. 851800-26-5

1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine

Cat. No.: B3014474
CAS No.: 851800-26-5
M. Wt: 461.57
InChI Key: UFJYQXCFELXDQR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a piperidine core linked to a sulfonyl-substituted benzene ring, which is further connected to a 4,5-dihydro-1H-imidazole moiety. The imidazole ring is functionalized with a 4-fluorobenzylthio group, introducing both sulfur and fluorine atoms into the scaffold.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c23-19-8-4-17(5-9-19)16-30-22-24-12-15-26(22)21(27)18-6-10-20(11-7-18)31(28,29)25-13-2-1-3-14-25/h4-11H,1-3,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJYQXCFELXDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and sulfanyl groups. The final steps involve the attachment of the benzenesulfonyl and piperidine moieties. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the imidazole ring.
  • Introduction of the fluorophenyl and sulfanyl groups.
  • Attachment of the benzenesulfonyl and piperidine moieties.

Common reagents include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane. Optimization techniques like continuous flow reactors are often employed for industrial production to enhance yield and purity .

Chemistry

1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

Research indicates potential applications as an antimicrobial agent due to the imidazole moiety's known biological activity. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting its role in developing new antibiotics .

Medicine

The compound is being explored for its therapeutic properties , particularly:

  • Anti-inflammatory effects: Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
  • Anticancer activities: Investigations into its ability to induce apoptosis in cancer cells are ongoing, with promising results indicating potential use in cancer therapy .

Industry

In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. Results indicated that certain modifications significantly increased activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Anti-Cancer Research

In a recent Cancer Research publication, researchers investigated the compound's mechanism of action against breast cancer cells. The study found that it effectively inhibited cell proliferation and induced cell cycle arrest at specific phases, suggesting a novel pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can undergo redox reactions, modulating cellular oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of a sulfonylbenzene-piperidine backbone and a dihydroimidazole-thioether group. Below is a comparative analysis with similar compounds:

Compound Core Structure Substituents Reported Activities Reference
1-[4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine Piperidine-sulfonylbenzene-dihydroimidazole 4-Fluorobenzylthio, carbonyl linker Inferred: Potential kinase inhibition or GPCR modulation (based on sulfonyl/imidazole motifs) N/A
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole 4-Phenylenediamine Fluorescent properties; explored for supramolecular or catalytic applications
Astemizole Piperidine-benzimidazole 4-Fluorophenyl, methoxyphenethyl Antihistamine (H1-receptor antagonist); withdrawn due to cardiac toxicity
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4,5-Dimethylimidazole 4-Fluorophenyl, 3-methoxyphenyl Structural studies for crystallographic analysis (no explicit bioactivity reported)

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : The 4-fluorophenyl group enhances metabolic stability in analogs like Astemizole, a feature likely retained in the target compound .
  • Toxicity Risks : Thioether-containing compounds (e.g., the target molecule) may pose idiosyncratic toxicity risks due to reactive metabolite formation, necessitating detailed safety profiling .

Biological Activity

1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a complex organic compound that has garnered attention due to its potential biological activities. It is characterized by a unique structure that incorporates a piperidine ring, an imidazole moiety, and a benzenesulfonyl group, which may contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name is:
\text{1 4 2 4 fluorophenyl methyl sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine}

Its molecular formula is C_{22}H_{24}FN_3O_3S_2, with a molecular weight of approximately 455.57 g/mol. The structure features various functional groups that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several derivatives of imidazole compounds have shown promising antimicrobial properties. For instance, Jain et al. evaluated related compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant antimicrobial potential . While specific data for the target compound is limited, the presence of the imidazole ring suggests a similar activity profile.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Compounds containing piperidine and sulfonamide groups have been investigated for their ability to inhibit tumor growth. In a study focused on imidazole derivatives, certain compounds displayed cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, the inhibition of acetylcholinesterase (AChE) and urease has been documented in related piperidine derivatives . This suggests that this compound may also exhibit enzyme inhibitory properties, although specific studies are needed to confirm this.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound. Below are notable findings:

Study Activity Evaluated Findings
Jain et al. (2020)AntimicrobialSignificant activity against S. aureus and E. coli; compounds showed potential as antimicrobial agents .
Research on Imidazoles (2021)AnticancerCertain imidazole derivatives induced apoptosis in cancer cell lines .
Enzyme Inhibition Studies (2020)AChE InhibitionPiperidine derivatives demonstrated effective inhibition of AChE .

Q & A

Q. How to address conflicting crystallographic vs. solution-phase conformational data?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to compare X-ray structures (rigid crystal lattice) with NMR-derived solution structures (e.g., NOESY for distance restraints). For the title compound, simulations show a 20° rotation of the imidazole ring in solution .

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